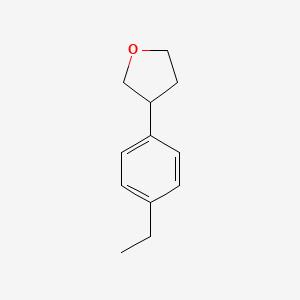

3-(4-Ethylphenyl)tetrahydrofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

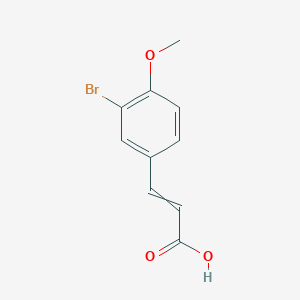

“3-(4-Ethylphenyl)tetrahydrofuran” is a chemical compound with the molecular formula C12H16O . It is a heterocyclic compound, meaning it contains atoms of at least two different elements as part of its ring structure .

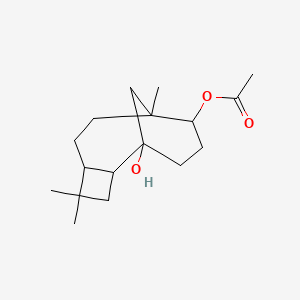

Molecular Structure Analysis

The molecular structure of “3-(4-Ethylphenyl)tetrahydrofuran” consists of a tetrahydrofuran ring with an ethylphenyl group attached . Tetrahydrofuran is a simple structure—four carbon atoms forming a ring with an oxygen atom .

Chemical Reactions Analysis

Tetrahydrofuran, a related compound, often plays a pivotal role in substitution reactions, particularly SN2 reactions . It is renowned in organic chemistry for its role as a solvent, especially in substitution reactions .

科学的研究の応用

Stereoselective Synthesis of Tetrahydrofuran Lignans

Tetrahydrofuran lignans are a class of naturally occurring compounds that have been the subject of extensive research . 3-(4-Ethylphenyl)tetrahydrofuran could potentially be used in the stereoselective synthesis of these lignans. This process involves various reactions such as intramolecular cyclization, nucleophilic addition, and cycloaddition .

Birch Reduction

The Birch reduction is a chemical reaction that transforms arenes into 1,4-cyclohexadienes . 3-(4-Ethylphenyl)tetrahydrofuran could potentially be used in a scalable Birch reduction with lithium and ethylenediamine in tetrahydrofuran . This method is easy to set up, inexpensive, scalable, rapid, accessible to any chemical laboratory, and capable of reducing both electron-rich and electron-deficient substrates .

Synthesis of Furan Derivatives

Furan derivatives are important in the field of organic chemistry due to their wide range of biological activities. 3-(4-Ethylphenyl)tetrahydrofuran could potentially be used in the synthesis of furan derivatives through diastereoselective hydrogenation .

Synthesis of Cyclopropane Derivatives

Cyclopropane derivatives are used in various fields such as pharmaceuticals and materials science. 3-(4-Ethylphenyl)tetrahydrofuran could potentially be used in the synthesis of cyclopropane derivatives through cycloaddition reactions .

Synthesis of Dibenzyltetrahydrofuran

Dibenzyltetrahydrofuran is a type of lignan that has been found to have various biological activities. 3-(4-Ethylphenyl)tetrahydrofuran could potentially be used in the stereoselective synthesis of 3,4-dibenzyltetrahydrofuran .

Synthesis of Spiro-heterocycles

Spiro-heterocycles are a class of compounds that have been found to have various biological activities. 3-(4-Ethylphenyl)tetrahydrofuran could potentially be used in the regio- and stereoselective synthesis of spiro-heterocycles bearing the pyrazole scaffold via [3+2] cycloaddition reaction .

特性

IUPAC Name |

3-(4-ethylphenyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12H,2,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMIJKBOGKZXDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCOC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethylphenyl)tetrahydrofuran | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/no-structure.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)